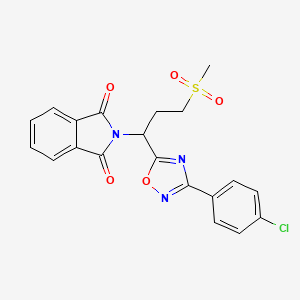

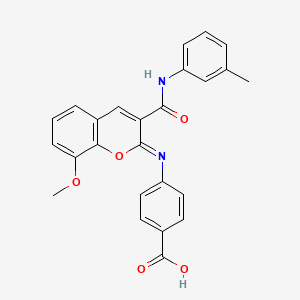

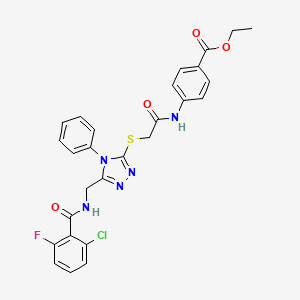

![molecular formula C13H17N3O3 B3017803 2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one CAS No. 860611-77-4](/img/structure/B3017803.png)

2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 2-(2-morpholinoethyl)-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one is a chemical that features a morpholine ring, which is a common moiety in various pharmaceuticals due to its versatility and biological activity. Although the specific compound is not directly mentioned in the provided papers, related compounds with morpholine rings and oxazinone structures are discussed, which can provide insights into the chemistry of the compound .

Synthesis Analysis

The synthesis of related compounds involves the reaction of aroylpyruvic acids with ethanolamine or 2-propanolamine to form (Z)-3-(2-Aryl-2-oxoethylidene)morpholin-2-ones. These intermediates then react with oxalyl chloride to yield pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones . This suggests that the synthesis of this compound could potentially involve similar reactants or reagents, such as a pyruvic acid derivative and a suitable amine, followed by cyclization and oxidation steps.

Molecular Structure Analysis

The molecular structure of compounds within this family typically includes a heterocyclic core with nitrogen and oxygen atoms, which are crucial for their chemical reactivity and potential biological activity. The morpholine ring provides a flexible and electron-rich site that can engage in various chemical interactions. The oxazinone moiety is a lactam structure that can be involved in hydrogen bonding and can also undergo nucleophilic attacks due to the carbonyl group .

Chemical Reactions Analysis

The photochemical oxidation of a related compound, Emorfazone, in the presence of a pyrimido[5,4-g]pteridine oxide, leads to a variety of products including morpholine-ring-opening products and novel ring-contracted products . This indicates that the compound of interest may also undergo photochemical reactions leading to ring-opening or contraction, depending on the reaction conditions and the presence of oxidizing agents.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly provided, we can infer from related compounds that it may exhibit moderate solubility in organic solvents, potential for photochemical reactivity, and the ability to form various hydrogen bonds due to the presence of nitrogen and oxygen heteroatoms . The stability of the compound could be influenced by factors such as light, oxygen, and moisture, as evidenced by the photochemical and autoxidation reactions observed in similar compounds .

作用机制

Target of Action

Similar compounds have been found to targethistone deacetylases . These enzymes play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to a condensed and transcriptionally silenced chromatin structure.

Mode of Action

It can be inferred from similar compounds that it may interact with its targets (like histone deacetylases) and induce changes that affect the function of these targets . The interaction could potentially lead to the inhibition of the target enzyme, thereby affecting the acetylation state of histones and influencing gene expression.

Biochemical Pathways

Given its potential role as a histone deacetylase inhibitor, it could impact thegene expression pathway . By inhibiting histone deacetylases, it could prevent the removal of acetyl groups from histones, leading to a more relaxed chromatin structure and increased gene expression.

属性

IUPAC Name |

2-(2-morpholin-4-ylethyl)-4H-pyrido[3,2-b][1,4]oxazin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O3/c17-13-11(3-5-16-6-8-18-9-7-16)19-10-2-1-4-14-12(10)15-13/h1-2,4,11H,3,5-9H2,(H,14,15,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQDSBSIUTULMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2C(=O)NC3=C(O2)C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

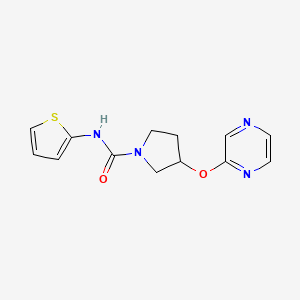

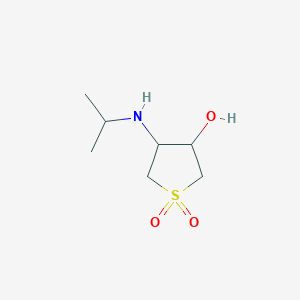

![3-((2,4-dichlorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B3017725.png)

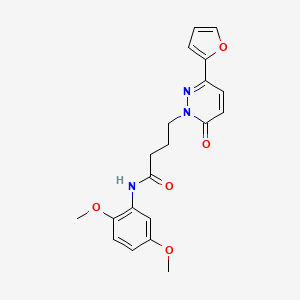

![6-(Pyridin-4-yl)-2-({1-[3-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B3017735.png)

![{4-[(4-Bromobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B3017740.png)